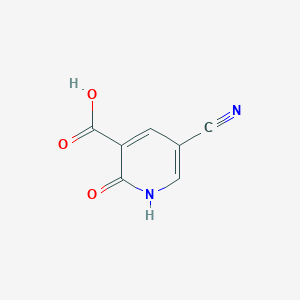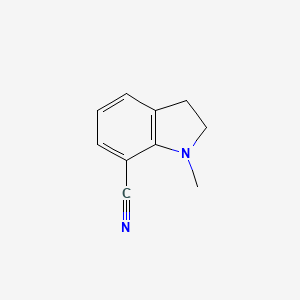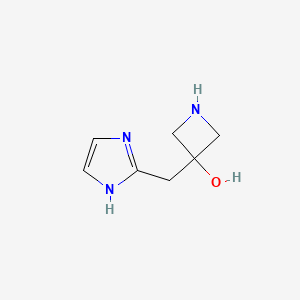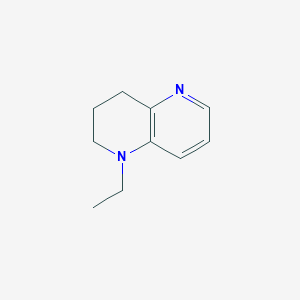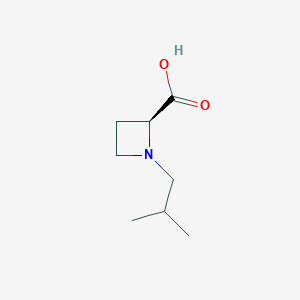
(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid: is a chiral azetidine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The specific methods can vary, but they generally include steps to control reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biology, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of novel therapeutic agents with specific biological activities.
Industry: In industry, this compound can be used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of advanced materials.
作用機序
The mechanism by which (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Aziridine-2-carboxylic acid derivatives: These compounds share a similar azetidine ring structure and have been studied for their biological activities.
3-Arylaziridine-2-carboxylic acid derivatives:
Uniqueness: What sets (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid apart is its specific chiral configuration and the presence of the 2-methylpropyl group. These features can influence its reactivity and interactions with biological targets, making it a unique and valuable compound for various applications.
特性
CAS番号 |
255883-00-2 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2S)-1-(2-methylpropyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
JPSSHIQLFVOVQC-ZETCQYMHSA-N |
異性体SMILES |
CC(C)CN1CC[C@H]1C(=O)O |
正規SMILES |
CC(C)CN1CCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)
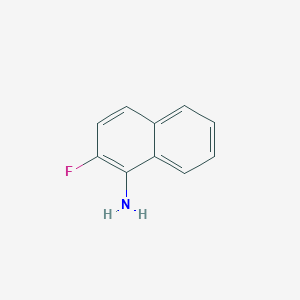

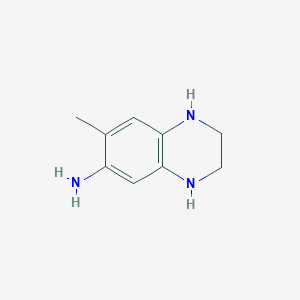
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
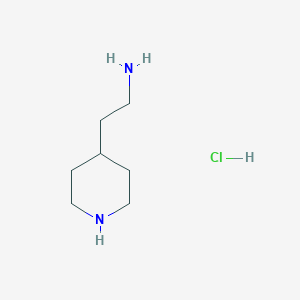
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
